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molecular formula C12H11NO2 B8452785 2-(7-Methylquinolin-6-yl)acetic acid

2-(7-Methylquinolin-6-yl)acetic acid

Cat. No. B8452785
M. Wt: 201.22 g/mol
InChI Key: UQVHKJKPJYAMGT-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

3.2 g of (7-methyl-quinolin-6-yl)-acetic acid tert-butyl ester in 25 ml of aqueous NaOH (4N) was heated to reflux for 4 h. The mixture was washed with ethyl acetate and added concentrated hydrochloric acid to pH 7. A white solid formed which was filtered and dried to return the title compound (1.5 g, 71.1%). 1H NMR (DMSO-d6, 300 MHz) δ 12.46 (s, 1H), 8.82 (m, 1H), 8.26 (m, 1H), 7.82 (s, 1H), 7.77 (s, 1H), 7.44 (m, 1H), 3.80 (s, 2H), 2.44 (s, 3H) ES-MS m/z: 202 (M++H).
Name
(7-methyl-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:19])[CH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][C:17]=1[CH3:18])[N:14]=[CH:13][CH:12]=[CH:11]2)(C)(C)C>[OH-].[Na+]>[CH3:18][C:17]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][C:8]=1[CH2:7][C:6]([OH:19])=[O:5] |f:1.2|

Inputs

Step One
Name
(7-methyl-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC=1C=C2C=CC=NC2=CC1C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
WASH
Type
WASH
Details
The mixture was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
added concentrated hydrochloric acid to pH 7
CUSTOM
Type
CUSTOM
Details
A white solid formed which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C2C=CC=NC2=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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